molecular formula C9H9BrN4O3 B2392300 ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate CAS No. 956264-16-7

ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2392300
CAS No.: 956264-16-7
M. Wt: 301.1
InChI Key: OTQROBFOSDZXNW-UHFFFAOYSA-N
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Description

The compound is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The bromine (Br) atom indicates that it’s a halogenated compound. The presence of 1H-pyrazol-1-yl and 1,2,4-oxadiazole-5-carboxylate groups suggest that it might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 1H-pyrazol-1-yl)methyl group with a 1,2,4-oxadiazole-5-carboxylate group. The bromine atom could be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure would likely feature a pyrazole ring attached to an oxadiazole ring via a methylene (-CH2-) bridge. The bromine atom would be attached to the pyrazole ring .


Chemical Reactions Analysis

As an organic compound, it could undergo various types of chemical reactions, including but not limited to substitution, addition, and elimination reactions. The presence of the bromine atom might make it a good leaving group in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the bromine atom could increase its molecular weight and potentially affect its solubility .

Safety and Hazards

The safety and hazards associated with the compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research could focus on exploring the potential applications of the compound, such as its use in drug development or material science. Further studies could also aim to optimize its synthesis and improve its properties .

Properties

IUPAC Name

ethyl 3-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O3/c1-2-16-9(15)8-12-7(13-17-8)5-14-4-6(10)3-11-14/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQROBFOSDZXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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